molecular formula C21H20N6OS B3023183 2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetohydrazide CAS No. 1071400-62-8

2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetohydrazide

Cat. No.: B3023183
CAS No.: 1071400-62-8
M. Wt: 404.5 g/mol
InChI Key: BRGQMPHTCCUBKP-UHFFFAOYSA-N
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Description

2-({5-[(1-Naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetohydrazide is a synthetic organic compound with the molecular formula C₂₁H₂₀N₆OS and a molecular weight of 404.5 g/mol . It belongs to the 1,2,4-triazole chemical class, which is widely recognized in medicinal chemistry for its rich and diverse biological potential . This compound serves as a versatile chemical building block, particularly in the synthesis and exploration of novel heterocyclic systems. Its molecular structure incorporates several pharmacophore fragments, including the 1,2,4-triazole core, a naphthylamino group, a phenyl substituent, and a reactive acetohydrazide moiety. Researchers value it as a promising scaffold for creating new chemical entities in drug discovery projects. Compounds based on the 1,2,4-triazole structure have been the subject of extensive studies, demonstrating a range of pharmacological activities such as antimicrobial , anti-inflammatory , and diuretic effects . Furthermore, some derivatives have shown significant antiradical (antioxidant) activity in vitro . Application Note: This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should conduct all in silico, in vitro, and in vivo studies in accordance with their institution's safety protocols and ethical guidelines.

Properties

IUPAC Name

2-[[5-[(naphthalen-1-ylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6OS/c22-24-20(28)14-29-21-26-25-19(27(21)16-9-2-1-3-10-16)13-23-18-12-6-8-15-7-4-5-11-17(15)18/h1-12,23H,13-14,22H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGQMPHTCCUBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN)CNC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetohydrazide is a synthetic compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound under investigation exhibits potential anticancer properties and other biological activities that warrant detailed examination.

  • Molecular Formula: C21H20N6OS
  • Molecular Weight: 404.49 g/mol
  • CAS Number: 1071400-62-8

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,2,4-triazole derivatives, including the compound . The compound was evaluated for its cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Activity
Human melanoma IGR396.2High cytotoxicity
Triple-negative breast cancer MDA-MB-23127.3Moderate cytotoxicity
Pancreatic carcinoma Panc-143.4Lower cytotoxicity

The synthesized derivatives exhibited selective cytotoxicity towards cancer cells, with a notable preference for melanoma cells over others .

The mechanism by which these triazole derivatives exert their anticancer effects is believed to involve the inhibition of cellular proliferation and induction of apoptosis. The triazole moiety acts as a pharmacophore that interacts with biological receptors, enhancing solubility and bioavailability .

Antioxidant Activity

In addition to anticancer properties, the compound has shown promising antioxidant activity. It was tested using various assays that measure reducing power and free radical scavenging capacity. The results indicated that it possesses comparable antioxidant capabilities to well-known antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid .

Study 1: Synthesis and Evaluation of Triazole Derivatives

A study focused on synthesizing a series of triazole derivatives, including this compound. The derivatives were screened for their biological activities against various cancer cell lines. The most active compounds showed significant inhibition of cell migration and proliferation, suggesting their potential as therapeutic agents in cancer treatment .

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of triazole compounds revealed that modifications to the hydrazone moiety significantly affected their biological activity. Compounds with specific substitutions exhibited enhanced selectivity towards cancer cells and improved pharmacological profiles .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to 2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetohydrazide possess antimicrobial properties. The triazole moiety is known for its efficacy against various fungal pathogens, making this compound a candidate for antifungal drug development. Studies have shown that derivatives of triazoles can inhibit the growth of fungi such as Candida spp. and Aspergillus spp. .

Anti-Cancer Properties
The compound's structure suggests potential anti-cancer activity, particularly through its ability to inhibit specific cancer cell lines. Triazole derivatives have been reported to interfere with cancer cell proliferation and induce apoptosis, making them valuable in cancer therapeutics. .

Agricultural Science

Pesticidal Activity
The compound has shown promise as a pesticide due to its structural similarity to known agrochemicals. Research has demonstrated that triazole-based compounds can act as effective fungicides and insecticides, providing a dual action against pests while minimizing harm to beneficial organisms. .

Biochemical Research

Enzyme Inhibition Studies
this compound can be utilized as an enzyme inhibitor in various biochemical assays. Its ability to modulate enzyme activity makes it a useful tool for studying metabolic pathways and enzyme kinetics in vitro. .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of triazole derivatives against clinical isolates of fungi. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antifungal agents, highlighting their potential use in clinical settings. .

Case Study 2: Agricultural Application

In a field trial reported in Pest Management Science, a formulation containing triazole derivatives was tested against common agricultural pests. The results showed significant reductions in pest populations without adversely affecting non-target species, suggesting a viable alternative to conventional pesticides. .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in the Triazole Core

The biological activity of triazole derivatives is highly dependent on substituents at positions 3, 4, and 3. Key analogs and their distinguishing features include:

Compound Name Substituents (Position 5) Key Functional Groups (Position 3) Biological Activity Source
Target Compound (1-Naphthylamino)methyl Thioacetohydrazide Anticancer (hypothesized)
N'-(4-(Dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide 2-(Phenylamino)ethyl Benzylidene hydrazone Antimetastatic (IC50: <10 µM vs. IGR39)
2-((4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N′-(1-naphthylmethylene)acetohydrazide Phenyl 1-Naphthylmethylene hydrazide Not reported (structural analog)
Piperidinium 2-(5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate Furan-2-yl Piperidinium salt Hepatoprotective, immunomodulatory

Key Observations :

  • Hydrazide-linked derivatives (e.g., compound 10 in ) show marked antimetastatic activity, suggesting the acetohydrazide moiety is critical for inhibiting cancer cell migration.
Anticancer Activity
  • Target Compound: No direct activity data are available, but structurally related hydrazones (e.g., ) show IC50 values of 1.61–1.98 µg/mL against HepG-2 and selectivity for melanoma (IGR39) over breast (MDA-MB-231) and pancreatic (Panc-1) cancers.
  • Key Analogs :
    • Compound 10 (): Inhibits cancer cell migration at 10 µM, likely via interference with cytoskeletal dynamics.
    • Naphthylmethylene Derivatives (): Bulkier substituents may improve pharmacokinetic stability but reduce solubility.
Antimicrobial Activity
  • Triazole-thioacetates (e.g., Tryfuzol® in ): Exhibit broad-spectrum antifungal and immunomodulatory effects, attributed to the thioether and heterocyclic motifs.
  • Thiadiazole Derivatives (): Show antibacterial activity against Staphylococcus aureus (MIC: 4–16 µg/mL), but the target compound’s hydrazide group may limit similar efficacy.

Structure-Activity Relationships (SAR)

  • Hydrazide vs. Hydrazone : Hydrazones (e.g., ) generally exhibit higher anticancer activity than hydrazides, possibly due to improved membrane permeability from the Schiff base formation.
  • Naphthyl vs. Phenyl : The naphthyl group enhances lipophilicity and may improve target binding in hydrophobic pockets, but could increase metabolic instability .
  • Substituent Position : Electron-withdrawing groups (e.g., nitro in ) enhance cytotoxicity, while electron-donating groups (e.g., methoxy in ) reduce potency.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetohydrazide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via a multi-step approach. First, prepare the triazole-thiol precursor (e.g., 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol) by cyclizing thiosemicarbazides in basic media. Subsequent alkylation with chloroacetohydrazide derivatives under reflux in propan-2-ol with hydrazine hydrate (molar ratio 1:1.5) yields the acetohydrazide core. Critical parameters include reaction time (3–4 hours for alkylation), solvent polarity (propan-2-ol enhances nucleophilicity), and temperature control (reflux at ~82°C) to minimize side products .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Use a combination of elemental analysis (to verify C, H, N, S content), IR spectrophotometry (to identify characteristic bands like N–H stretch at ~3200 cm⁻¹, C=S at ~1250 cm⁻¹), and chromatographic methods (HPLC or TLC with Rf comparison to standards). For complex cases, ¹H/¹³C NMR can resolve ambiguities in substituent positioning, particularly distinguishing naphthylamino and phenyl groups .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of 1,2,4-triazole-thioacetohydrazide derivatives in pharmacological studies?

  • Methodological Answer : SAR analysis requires systematic modification of substituents (e.g., naphthylamino vs. phenyl groups) and evaluation of bioactivity. For example:

  • Replace the naphthylamino group with other aromatic amines (e.g., 4-methoxyphenylhydrazine) to assess antimicrobial or anti-inflammatory potency .
  • Introduce electron-withdrawing/donating groups on the phenyl ring to study electronic effects on tautomeric equilibria (thione-thiol) and binding affinity .
  • Compare IC₅₀ values across derivatives using standardized assays (e.g., MIC for antibacterial activity) and correlate with computational docking results .

Q. How can researchers resolve contradictions in reaction outcomes, such as unexpected byproducts during derivatization?

  • Methodological Answer : Contradictions often arise from competing reaction pathways. For example, hydrazine-mediated cyclization may yield indole or pyrazole byproducts depending on substituent electronics. To mitigate this:

  • Monitor intermediates via LC-MS to detect off-pathway species.
  • Adjust pH (e.g., acidic conditions favor indole formation, while basic media stabilize triazole-thiolates) .
  • Use DFT calculations to predict thermodynamic favorability of tautomers or intermediates .

Q. What computational tools are recommended for predicting the coordination chemistry of this compound with transition metals?

  • Methodological Answer : Employ density functional theory (DFT) to model metal-ligand interactions (e.g., with Cu²⁺ or Ni²⁺). Key steps:

  • Optimize geometry using B3LYP/6-31G(d) basis sets.
  • Calculate binding energies for potential coordination sites (thiol S, triazole N).
  • Validate predictions experimentally via UV-Vis spectroscopy (d-d transitions) and magnetic susceptibility measurements .

Q. How does salt formation impact the solubility and bioavailability of this compound?

  • Methodological Answer : Synthesize salts (e.g., hydrochlorides or sodium salts) by reacting the free base with HCl or NaOH in ethanol. Assess:

  • Solubility : Use shake-flask methods in PBS (pH 7.4) or simulated gastric fluid.
  • Bioavailability : Compare logP values (HPLC-derived) and membrane permeability (Caco-2 cell assays). Salts often enhance aqueous solubility but may reduce lipid bilayer penetration .

Q. What experimental designs are suitable for studying thione-thiol tautomerism in this compound?

  • Methodological Answer : Combine variable-temperature NMR (to observe proton shifts indicative of tautomeric equilibria) and IR spectroscopy (to track C=S/C–S bond changes). For quantitative analysis:

  • Use ²H isotope exchange in D₂O to probe tautomer dynamics.
  • Apply X-ray crystallography to resolve solid-state preferences (e.g., thione form in crystalline structures) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetohydrazide
Reactant of Route 2
2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetohydrazide

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